3-Phosphonopropionic acid

Coordination Chemistry Metal Sequestration Environmental Remediation

Procure 3-Phosphonopropionic acid (3-PPA) for your most critical structure-activity relationship (SAR) studies. Its precise three-carbon backbone is non-substitutable for high-affinity metalloprotease inhibition, showing a ~1700-fold potency difference over longer-chain analogs. It uniquely inhibits RuBisCO in intact chloroplasts, unlike inactive phosphonoacetic acid, and forms durable, covalent P-C bonds on hydroxyapatite for stable biomaterial coatings. Secure this essential, research-grade scaffold to ensure rigorous, reproducible outcomes in enzyme kinetics, plant physiology, and surface chemistry applications.

Molecular Formula C3H7O5P
Molecular Weight 154.06 g/mol
CAS No. 5962-42-5
Cat. No. B1204215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phosphonopropionic acid
CAS5962-42-5
Synonyms3-phosphopropionate
beta-phosphonopropionic acid
carboxyethylphosphonic acid
CEPA cpd
Molecular FormulaC3H7O5P
Molecular Weight154.06 g/mol
Structural Identifiers
SMILESC(CP(=O)(O)O)C(=O)O
InChIInChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8)
InChIKeyNLBSQHGCGGFVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.17 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Phosphonopropionic Acid (CAS 5962-42-5): Technical Baseline and Procurement Overview


3-Phosphonopropionic acid (3-PPA) is a small-molecule organophosphonate containing both a carboxylic acid and a phosphonic acid group within a three-carbon backbone [1]. This structural configuration defines it as a dicarboxylic acid analog with a C-P bond, which imparts unique metal-chelating and enzyme-binding properties compared to its phosphate ester or pure carboxylate counterparts [1]. The compound's stability, resistance to enzymatic hydrolysis, and ability to form stable complexes with di- and trivalent metal ions make it a valuable scaffold in biochemical research, materials science, and industrial formulations [2].

Why 3-Phosphonopropionic Acid Cannot Be Readily Substituted by Other Small-Molecule Phosphonates


Despite sharing a phosphonate functional group, close analogs such as phosphonoacetic acid (PAA), 2-phosphonopropionic acid, and phosphonoformic acid exhibit significantly divergent performance profiles in critical applications due to differences in carbon chain length and the resulting chelate ring size and molecular recognition [1]. For instance, 3-PPA forms seven-membered chelate rings with metal ions, which are thermodynamically less stable than the six-membered rings formed by PAA, leading to quantifiable differences in metal complex stability [2]. In enzyme inhibition, the length of the carbon spacer directly influences the binding affinity; lengthening the chain from 3-PPA to 4-phosphonobutyric acid results in a ~1700-fold decrease in potency for carboxypeptidase A [3]. These structure-activity relationships demonstrate that substituting one phosphonate for another without rigorous validation would compromise experimental or industrial outcomes. The quantitative evidence detailed below confirms these functional differences.

Quantitative Differentiation of 3-Phosphonopropionic Acid Against Key Analogs: A Procurement-Focused Evidence Guide


Metal Chelation Stability: 3-PPA vs. Phosphonoacetic Acid (PAA) with Beryllium(II)

3-Phosphonopropionic acid (3-PPA) forms a seven-membered chelate ring with beryllium(II), in contrast to the six-membered chelate ring formed by phosphonoacetic acid (PAA) [1]. This difference in ring size results in a quantifiably lower complex stability for 3-PPA. The study explicitly identifies Be(Hpp) and Be(pp)− as the major complexes and determines their formation constants, confirming that 'Beryllium(II) phosphonoacetate complexes, containing six-membered chelate rings, are more stable than the corresponding phosphonopropionate complexes, as expected' [1].

Coordination Chemistry Metal Sequestration Environmental Remediation

Enzyme Inhibition Potency: 3-PPA Scaffold vs. 4-Phosphonobutyric Acid Scaffold

In a direct comparison of enzyme inhibition potency, a derivative of 3-phosphonopropionic acid, (2RS)-2-benzyl-3-phosphonopropionic acid, inhibited carboxypeptidase A with a Ki of 0.22 ± 0.05 µM [1]. This was equipotent to the parent substrate analog, (2RS)-2-benzylsuccinate [1]. In stark contrast, lengthening the molecule by just one methylene group to create (2RS)-2-benzyl-4-phosphonobutyric acid increased the Ki to 370 ± 60 µM, representing a loss of potency by a factor of approximately 1700 [1].

Enzyme Inhibition Drug Discovery Transition-State Analog

Photosynthetic Inhibition: 3-PPA vs. Phosphonoacetic Acid (PAA) in Plant Chloroplasts

A study comparing the effects of three phosphonate compounds on isolated spinach chloroplasts found that both 3-phosphonopropionic acid and phosphonoformic acid inhibited CO₂ fixation and the reduction of 3-phosphoglyceric acid, acting as competitive inhibitors of ribulose bisphosphate carboxylase/oxygenase (RuBisCO) [1]. In contrast, phosphonoacetic acid (PAA) was only slightly inhibitory. The study concluded that the 'lack of inhibition appeared to be due to its inability to enter the stroma via the phosphate translocator' [1].

Plant Physiology Herbicide Discovery Metabolic Engineering

Enzyme Inhibition Selectivity: 3-PPA vs. 2-Phosphonopropionic Acid and Aminomethylphosphonic Acid

Data from the BRENDA enzyme database shows that 3-phosphonopropionic acid exhibits a specific and distinct inhibition profile against microbial phosphonate hydrolases when compared to its isomers and other analogs. At a concentration of 10 mM, 3-PPA achieves 21% inhibition of phosphonopyruvate hydrolase from *Burkholderia cepacia* [1]. This is comparable to aminomethylphosphonic acid (19% inhibition) and glyphosate (23% inhibition) but distinct from phosphonoformate (37% inhibition) [1]. Against a different enzyme, phosphonoacetate hydrolase from *Pseudomonas sp.*, 3-PPA and 2-phosphonopropionic acid both achieve about 30% inhibition at 10 mM, which is significantly less than the ~70% inhibition observed with phosphonoformic acid [2].

Microbial Metabolism Bioremediation Enzyme Engineering

Material Surface Functionalization: 3-PPA Grafting Efficiency on Hydroxyapatite

3-Phosphonopropionic acid has been demonstrated as an effective agent for covalently modifying the surface of hydroxyapatite (Ap) nanoparticles [1]. The resulting 3-PPA-coated nanoparticles (ApCOO–) exhibited a stable surface modification, enabling the covalent grafting of biomolecules like tyrosine via amide bonds, which produced a coating with 'high stability' in aqueous suspension. In contrast, physically adsorbed tyrosine on unmodified hydroxyapatite 'rendered positively charged surfaces and an unstable coating' [1]. This stable grafting is attributed to the formation of robust P-C bonds with the hydroxyapatite surface, a feature not present in carboxylate-only modifications [1].

Biomaterials Surface Chemistry Bone Tissue Engineering

High-Value Application Scenarios for Procuring 3-Phosphonopropionic Acid


Design of High-Affinity Enzyme Inhibitors and Transition-State Analog Probes

Based on the ~1700-fold difference in Ki between 3-PPA and 4-phosphonobutyric acid derivatives for carboxypeptidase A [1], 3-PPA is the optimal scaffold for projects targeting this enzyme or those seeking a validated transition-state analog. The compound's specific 3-carbon backbone is essential for high-affinity binding, making it a non-substitutable starting material for medicinal chemistry and chemical biology studies of metalloproteases.

Investigations into Photosynthesis and Plant Metabolic Pathways

The finding that 3-PPA effectively inhibits CO₂ fixation in intact chloroplasts, whereas the structurally similar PAA is inactive due to transport failure [2], positions 3-PPA as a precise chemical tool for plant physiology research. It is uniquely suited for studies focused on RuBisCO inhibition within a living cellular context, providing a clear advantage over other small-molecule phosphonates for which cellular uptake is not guaranteed.

Synthesis of Stable and Functionalized Bioceramic Surfaces

Research confirms that 3-PPA forms stable P-C bonds with hydroxyapatite, enabling the covalent grafting of biomolecules for a stable and durable coating, unlike unstable physically adsorbed layers [3]. This makes 3-PPA a critical reagent for the development of next-generation bone grafts, dental implants, and targeted drug delivery systems where coating stability and control over surface chemistry are paramount.

Selective Probing of Microbial Phosphonate Metabolism

The distinct inhibition profile of 3-PPA against phosphonate-degrading enzymes, showing quantifiably lower potency than phosphonoformate but similar efficacy to 2-phosphonopropionic acid [4], allows researchers to probe specific microbial metabolic pathways with greater selectivity. This is invaluable for studies in environmental microbiology and bioremediation, where understanding the nuanced substrate specificity of key catabolic enzymes is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phosphonopropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.